Hex-3-EN-1-YL formate
Description
Hex-3-EN-1-YL formate, also known as (3Z)-hex-3-en-1-yl formate or cis-3-hexenyl formate, is an unsaturated ester with the molecular formula C₇H₁₂O₂ and CAS number 33467-73-1 . It features a formate group (-OCHO) attached to a cis-configured hex-3-en-1-yl chain. This compound is widely used in the flavor and fragrance industries due to its fresh, green, and leafy odor profile, reminiscent of freshly cut grass . Its applications span perfumery, food flavoring, and agrochemical formulations.
Properties
IUPAC Name |
hex-3-enyl formate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-9-7-8/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHQVZQZUGLZLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047573 | |
| Record name | Hex-3-en-1-yl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid with a green, vegetable odour | |
| Record name | 3-Hexen-1-ol, 1-formate, (3Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | cis-3-Hexenyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, propylene glycol, most fixed oils; practically insoluble in water | |
| Record name | cis-3-Hexenyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.898-0.918 | |
| Record name | cis-3-Hexenyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2315-09-5, 33467-73-1 | |
| Record name | 3-Hexen-1-ol, 1-formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexen-1-ol, 1-formate, (3Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hex-3-en-1-yl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-hex-3-enyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
Key parameters for maximizing yield include:
-
Molar ratio : A 1:1 stoichiometric ratio of cis-3-hexenol to formic acid is theoretically sufficient, but excess formic acid (up to 1:5 molar ratio) drives equilibrium toward ester formation by removing water via azeotropic distillation.
-
Catalyst : Sulfuric acid (0.5–1% w/w) or acetic anhydride accelerates the reaction. Acetic anhydride acts as both catalyst and dehydrating agent, achieving yields >80% within 4–6 hours at 25–40°C.
-
Solvent : Solvent-free systems are common, though non-polar solvents like toluene improve miscibility and facilitate water removal.
Table 1: Typical Conditions for Acid-Catalyzed Esterification
| Parameter | Range/Value |
|---|---|
| Temperature | 25–40°C |
| Reaction Time | 4–8 hours |
| Molar Ratio (Alcohol:Acid) | 1:1 to 1:5 |
| Catalyst Loading | 0.5–1% w/w |
| Yield | 75–85% |
This method’s limitations include corrosion risks from mineral acids and the need for post-reaction neutralization steps.
Enzymatic Synthesis Using Immobilized Lipases
Recent advances in biocatalysis have enabled the synthesis of this compound using lipases under mild conditions. Studies on analogous esters, such as phenethyl formate, demonstrate the feasibility of this approach.
Enzyme Selection and Immobilization
Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) exhibits high activity for formate ester synthesis due to its tolerance to low-water environments and acidic substrates. Other lipases, including Lipozyme RM IM and TL IM, show negligible activity, likely due to regioselectivity constraints.
Optimized Biocatalytic Parameters
Critical factors for enzymatic esterification include:
-
Enzyme concentration : 15 g/L Novozym 435 achieves 55–95% conversion, depending on solvent choice.
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Solvent log P : Hydrophobic solvents (log P >3, e.g., toluene, 1,2-dichloroethane) stabilize enzyme structure and prevent denaturation.
-
Temperature : Optimal activity occurs at 40°C, balancing reaction kinetics and enzyme stability.
Table 2: Enzymatic Synthesis Performance Metrics
| Parameter | Value |
|---|---|
| Enzyme | Novozym 435 |
| Solvent | 1,2-Dichloroethane |
| Temperature | 40°C |
| Molar Ratio (Acid:Alcohol) | 1:5 |
| Conversion Yield | 95.92% |
| Enzyme Reusability | 20 cycles (92% retention) |
This method eliminates corrosive catalysts and reduces energy consumption, though substrate costs and enzyme longevity require economic evaluation.
Comparative Analysis of Synthesis Routes
Efficiency and Scalability
Table 3: Method Comparison
| Criterion | Chemical | Enzymatic |
|---|---|---|
| Reaction Time | 4–8 hours | 12–24 hours |
| Yield | 75–85% | 90–95% |
| Catalyst Toxicity | High | Negligible |
| Byproducts | Sulfate salts, water | Water only |
| Capital Cost | Moderate | High (enzyme procurement) |
Industrial Production and Process Intensification
Commercial manufacturers (e.g., Hebei Zhuanglai Chemical Trading Co.) employ batch reactors for chemical synthesis, with capacities exceeding 20 tons annually. Emerging strategies include:
Chemical Reactions Analysis
Types of Reactions: Hex-3-EN-1-YL formate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form hex-3-en-1-ol and formic acid.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to produce corresponding carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to yield hex-3-en-1-ol
Major Products Formed: The major products formed from these reactions include hex-3-en-1-ol, formic acid, and various carboxylic acids depending on the specific reaction conditions .
Scientific Research Applications
Applications in Flavor and Fragrance
- Flavoring Agent
- Fragrance Component
- Aroma in Household Products
Case Study 1: Flavor Enhancement in Beverages
A study conducted by Jelen (2012) demonstrated the effectiveness of this compound in enhancing the flavor profile of apple-flavored beverages. The addition of this compound resulted in a more vibrant and natural apple taste, significantly increasing consumer preference during blind taste tests .
Case Study 2: Perfume Formulation
In a fragrance formulation study published in ToxSci (2017), this compound was incorporated into a new perfume line aimed at evoking freshness associated with springtime. The inclusion of this compound was noted to improve the overall olfactory experience by adding a juicy aspect to the fragrance profile .
Mechanism of Action
The mechanism of action of Hex-3-EN-1-YL formate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. At the molecular level, it binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₇H₁₂O₂ | 128.17 g/mol | 33467-73-1 | Unsaturated (Z)-3-hexenyl chain; formate ester |
| Hexyl formate | C₇H₁₄O₂ | 130.18 g/mol | 629-33-4 | Saturated hexyl chain; formate ester |
| trans-3-Hexenyl acetate | C₈H₁₄O₂ | 142.20 g/mol | 3681-82-1 | Unsaturated (E)-3-hexenyl chain; acetate ester |
| (3Z)-Hex-3-en-1-yl propanoate | C₉H₁₆O₂ | 156.22 g/mol | 33467-74-2 | (Z)-3-hexenyl chain; propionate ester |
| (3Z)-3-Hexenyl lactate | C₉H₁₆O₃ | 172.22 g/mol | 61931-81-5 | (Z)-3-hexenyl chain; lactate ester |
Key Observations :
- Unsaturation vs. Saturation : The presence of a double bond in this compound reduces its molecular weight compared to saturated hexyl formate, influencing volatility and odor intensity .
- Ester Group Variability : Replacing the formate group with acetate (trans-3-hexenyl acetate) or propionate increases molecular weight and alters solubility and fragrance profiles .
Physicochemical Properties
| Property | This compound | Hexyl Formate | trans-3-Hexenyl Acetate |
|---|---|---|---|
| Boiling Point | ~175–180°C (estimated) | 172–174°C | 190–195°C |
| Density | 0.92–0.95 g/cm³ | 0.89 g/cm³ | 0.89–0.91 g/cm³ |
| Odor Profile | Green, grassy | Fruity, sweet | Fresh, fruity, pear-like |
| Flash Point | ~70°C | 56°C | 72°C |
Notes:
- The cis-configuration in this compound enhances its grassy aroma compared to trans-isomers like trans-3-hexenyl acetate, which exhibit fruitier notes .
- Higher molecular weight esters (e.g., propionate derivatives) generally have lower volatility and longer-lasting olfactory effects .
Biological Activity
Hex-3-en-1-yl formate is an organic compound with the molecular formula CHO. It is a colorless liquid that has garnered attention for its potential biological activities, particularly in the fields of flavor and fragrance as well as its antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound is classified as an ester, specifically derived from hex-3-en-1-ol and formic acid. Its structural formula can be represented as follows:
1. Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study published in MDPI highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mode of action appears to disrupt bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.5 mg/mL | |
| Staphylococcus aureus | 0.3 mg/mL | |
| Candida albicans | 0.4 mg/mL |
2. Flavor and Fragrance Applications
This compound is also known for its pleasant aroma, often described as fresh and fruity. It is utilized in the food industry as a flavoring agent and in perfumery for its green and citrus notes. Its ability to blend well with other fragrances makes it a valuable ingredient in various formulations.
Table 2: Flavor Profile of this compound
| Characteristic | Description |
|---|---|
| Aroma | Fresh, fruity, citrus |
| Common Uses | Flavoring agent in food products |
| Blending Partners | Galbanum, hyacinth, herbal notes |
3. Antioxidant Activity
Research has demonstrated that this compound possesses antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage.
A study conducted on various esters, including this compound, showed that it could scavenge free radicals effectively, contributing to its potential health benefits.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, hex-3-en-1-y formate was tested against a range of bacterial strains. The results indicated that the compound not only inhibited growth but also showed bactericidal effects at higher concentrations. This study suggests potential applications in developing natural preservatives for food products.
Case Study 2: Flavor Enhancement
A sensory evaluation study assessed the impact of hex-3-en-1-y formate in fruit beverages. Participants reported enhanced freshness and palatability when this compound was included in formulations, indicating its effectiveness as a flavor enhancer.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
